CID 77520465
Description
CID 77520465, identified as oscillatoxin D, is a marine-derived cyclic polyether compound belonging to the oscillatoxin family. Its structure features a complex macrocyclic ring system with multiple ether linkages and methyl substituents, as illustrated in Figure 1 of . Oscillatoxin D is isolated from marine cyanobacteria, notably Oscillatoria species, and is characterized using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation, which help quantify its purity and distribution in natural extracts .
The compound’s mass spectrum (, Figure D) reveals a molecular ion peak at m/z 743.4, consistent with its molecular formula $ C{37}H{58}O_{11} $, and fragmentation patterns indicative of its ether-rich backbone .
Properties
Molecular Formula |
C19H24F3O2 |
|---|---|
Molecular Weight |
341.4 g/mol |
InChI |
InChI=1S/C19H24F3O2/c1-2-14-7-11-18(24)17(14)10-9-16(23)8-6-13-4-3-5-15(12-13)19(20,21)22/h3-5,7,9-10,12,14,16-18,23-24H,2,6,8,11H2,1H3/b10-9+/t14-,16-,17+,18+/m0/s1 |
InChI Key |
GWHOWGVJOVWBFN-BMTUUNNOSA-N |
Isomeric SMILES |
CC[C@H]1[CH]C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)O |
Canonical SMILES |
CCC1[CH]CC(C1C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
17-trifluoromethylphenyl trinor Prostaglandin F2alpha undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of double bonds or carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of double bonds can produce saturated alcohols .
Scientific Research Applications
17-trifluoromethylphenyl trinor Prostaglandin F2alpha has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of trifluoromethylation on biological activity.
Biology: Investigated for its role in modulating cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for conditions like glaucoma and luteolysis.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha involves its interaction with the FP receptor, a specific prostaglandin receptor. Upon binding to the FP receptor, it induces smooth muscle contraction and exhibits potent luteolytic activity. The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
Comparison with Similar Compounds
Oscillatoxin D is structurally and functionally compared to three closely related derivatives: 30-methyl-oscillatoxin D (CID 185389) , oscillatoxin E (CID 156582093) , and oscillatoxin F (CID 156582092) . These compounds share the core macrocyclic framework but differ in substituents and stereochemistry, leading to variations in physicochemical properties and biological activity.
Structural Comparison
Oscillatoxin E’s epoxy group may confer rigidity to the macrocycle, altering ion-binding affinity .
Analytical Differentiation
- GC-MS : Oscillatoxin D elutes earlier than its methylated derivative (CID 185389) due to differences in volatility, as shown in ’s chromatogram .
- LC-ESI-MS: Collision-induced dissociation (CID) in mass spectrometry distinguishes structural isomers via unique fragmentation pathways. For example, oscillatoxin D and E exhibit distinct m/z fragments corresponding to their epoxy and methyl substituents, akin to the method used for ginsenoside isomers in .
Functional Implications
While oscillatoxin D’s ionophoric activity is well-documented, the methylated derivative (CID 185389) shows enhanced stability in biological matrices, as inferred from its structural robustness . Oscillatoxin E’s epoxy group may reduce toxicity by limiting interaction with cellular ion channels, though further studies are needed.
Q & A
Q. How to address ethical considerations in interdisciplinary research involving this compound?
- Methodological Answer :
- Institutional Review Board (IRB) : Obtain approval for studies involving human/animal subjects, detailing participant selection and informed consent processes.
- Data anonymization : Remove identifiers from datasets in public repositories.
- Conflict of interest disclosure : Declare funding sources and affiliations in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
